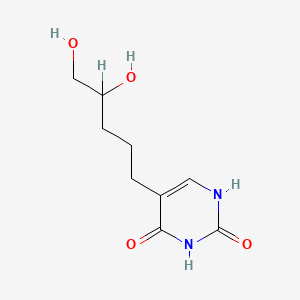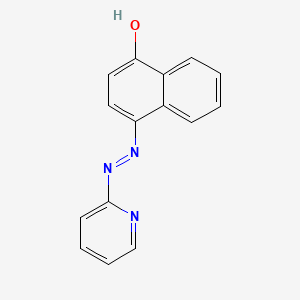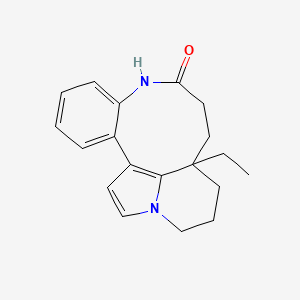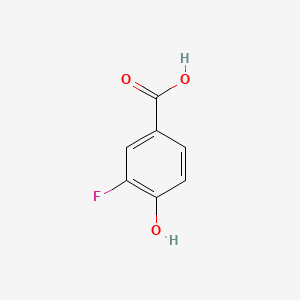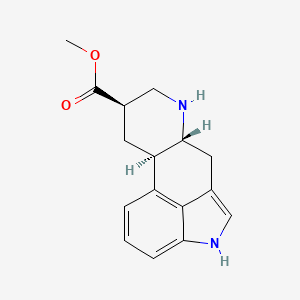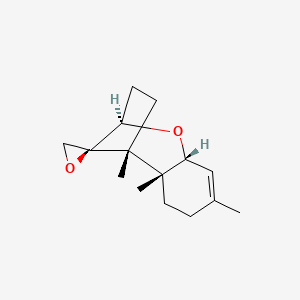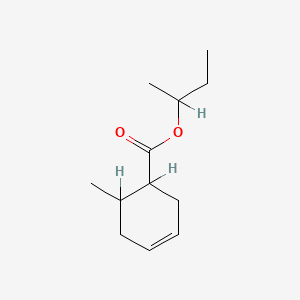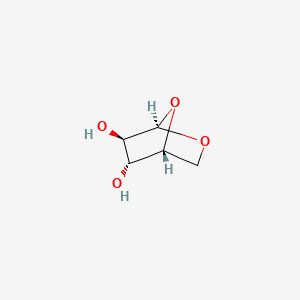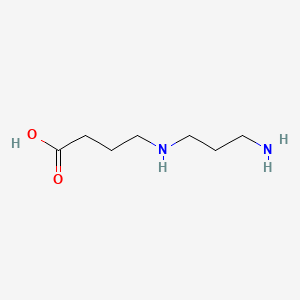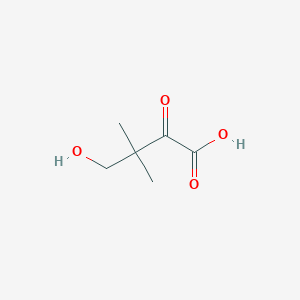
2-Dehydropantoate
Übersicht
Beschreibung
2-Dehydropantoate, also known as 4-hydroxy-3,3-dimethyl-2-oxobutanoate, is a 2-oxo monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of 2-dehydropantoic acid . It is a metabolite found in or produced by organisms like Escherichia coli and Saccharomyces cerevisiae .
Synthesis Analysis
The synthesis of 2-Dehydropantoate involves the conversion of 2-oxoisovalerate to 2-dehydropantoate, catalyzed by the enzyme ketopantoate hydroxymethyl transferase . In Escherichia coli, genes of acetohydroxy acid synthase II, pantothenate synthetase, 3-methyl-2-oxobutanoate hydroxymethyltransferase, 2-dehydropantoate 2-reductase, and ketol-acid reductoisomerase have been edited for the production of d-pantothenic acid .
Molecular Structure Analysis
The molecular formula of 2-Dehydropantoate is C6H10O4 . The InChIKey is PKVVTUWHANFMQC-UHFFFAOYSA-N . The crystal structure of the putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis has been determined .
Chemical Reactions Analysis
2-Dehydropantoate is involved in the pantothenate biosynthesis pathway . It is a conjugate base of 2-dehydropantoic acid .
Wissenschaftliche Forschungsanwendungen
Structural Biology and Enzymology
The crystal structure of 2-dehydropantoate 2-reductase , an enzyme that interacts with 2-Dehydropantoate, has been elucidated in organisms like Bacillus subtilis. This enzyme plays a crucial role in the biosynthesis of pantothenate (vitamin B5) and is classified as an oxidoreductase . Understanding its structure aids in the study of its function and mechanism, which is essential for the development of antibiotics targeting bacterial biosynthetic pathways.
Symbiotic Relationships in Microorganisms
Research has shown that the enzyme 2-dehydropantoate 2-reductase, which processes 2-Dehydropantoate, is involved in the genome reduction of intracellular symbionts. For instance, in the symbiosis between the pea aphid and Buchnera aphidicola, the enzyme’s gene (panE) has been lost from the symbiont’s genome and replaced by a substrate ambiguous enzyme (ilvC) from another pathway . This demonstrates the adaptability of metabolic processes in symbiotic relationships.
Wirkmechanismus
Target of Action
The primary target of 2-Dehydropantoate is the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolic processes of the organism.
Mode of Action
In some cases, it has been observed that the enzyme 2-dehydropantoate 2-reductase, which has been lost from certain genomes, can be functionally replaced with a substrate ambiguous enzyme from another pathway .
Biochemical Pathways
2-Dehydropantoate is involved in the biosynthesis of pantothenate (vitamin B5), an essential nutrient . The compound plays a role in the completion of fragmented endosymbiont vitamin biosynthesis pathways by recruitment of a substrate ambiguous enzyme from another pathway .
Result of Action
It is known to play a role in the biosynthesis of essential nutrients like pantothenate .
Eigenschaften
IUPAC Name |
4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVTUWHANFMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274258 | |
| Record name | Ketopantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470-30-4 | |
| Record name | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketopantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dehydropantoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZM7NYS95Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-dehydropantoate and its role in cellular processes?
A1: 2-Dehydropantoate is a key intermediate in the biosynthesis of pantothenate, also known as vitamin B5. [, ] Pantothenate is essential for all organisms as it forms the core of coenzyme A (CoA), a crucial cofactor involved in numerous metabolic reactions. [, ]
Q2: How does the enzyme 2-dehydropantoate 2-reductase (PanE) impact pantothenate synthesis?
A2: PanE catalyzes the conversion of 2-dehydropantoate to pantoate, a crucial step in the pantothenate biosynthesis pathway. [, , ] In organisms like Salmonella enterica, disruption of the panE gene reduces CoA levels and can lead to a conditional auxotrophy for 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-P), a precursor for thiamine biosynthesis. [] This highlights the interconnected nature of metabolic pathways.
Q3: Are there alternative enzymes capable of catalyzing the reduction of 2-dehydropantoate?
A3: Yes, besides PanE, other enzymes can exhibit 2-dehydropantoate 2-reductase activity. For instance, IlvC, primarily known as ketol-acid reductoisomerase, can also function as a 2-dehydropantoate 2-reductase. [] Additionally, a novel ketopantoate reductase named PanG has been identified in Francisella tularensis. [] This enzyme is conserved in other pathogenic bacteria and represents an alternative pathway for 2-dehydropantoate reduction and pantothenate synthesis in these organisms. []
Q4: How do mutations in genes related to 2-dehydropantoate metabolism affect cellular function?
A4: Mutations impacting 2-dehydropantoate metabolism can have varied effects. In S. enterica, panE mutants show reduced CoA levels and a conditional HMP-P auxotrophy. [] Suppressor mutations in the ilvY gene, encoding a transcriptional regulator for ilvC, can alleviate this auxotrophy by increasing IlvC levels and thus restoring CoA biosynthesis. []
Q5: How does the deletion of OSW2, another gene potentially related to 2-dehydropantoate metabolism, affect yeast sporulation?
A6: OSW2 is a meiosis-induced gene in yeast necessary for proper spore wall formation. [] While osw2Δ spores are mainly sensitive to ether treatment, combining this deletion with deletions of CHS3 (involved in chitosan synthesis) or BIG1 (involved in β-1,6-glucan synthesis) leads to severe sporulation defects. [] This suggests that Osw2, despite its transient presence during sporulation, plays a role in the assembly of the glucan and/or mannan layers of the spore wall, potentially through its putative 2-dehydropantoate 2-reductase domain. []
Q6: Are there structural studies on 2-dehydropantoate 2-reductase?
A7: Yes, several studies have determined the crystal structures of 2-dehydropantoate 2-reductase from various organisms. These include structures from Enterococcus faecalis, Geobacter metallireducens, Bacillus subtilis, Methylococcus capsulatus, Staphylococcus aureus, and Porphyromonas gingivalis. [, , , , , ] These structural insights can be valuable for understanding the enzyme's mechanism and for designing inhibitors targeting this pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



